molecular formula C13H16F3N3O4 B1436205 Trifluralin-D14 CAS No. 347841-79-6

Trifluralin-D14

Cat. No.: B1436205
CAS No.: 347841-79-6
M. Wt: 349.36 g/mol
InChI Key: ZSDSQXJSNMTJDA-ZLKPZJALSA-N
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Description

Trifluralin-D14 is a deuterated form of Trifluralin, a widely used pre-emergence herbicide. It is primarily employed to control grass and broadleaf weeds in various crops. The deuterated version, Trifluralin D14, is often used in scientific research to study the behavior and metabolism of the herbicide in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trifluralin D14 involves the incorporation of deuterium atoms into the molecular structure of Trifluralin. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the complete incorporation of deuterium.

Industrial Production Methods: Industrial production of Trifluralin D14 follows similar principles as its non-deuterated counterpart but requires specialized equipment and reagents to handle deuterium. The process involves multiple steps, including nitration, reduction, and deuterium exchange, followed by purification to obtain the final product with high isotopic purity.

Chemical Reactions Analysis

Types of Reactions: Trifluralin D14 undergoes various chemical reactions, including:

    Oxidation: Trifluralin D14 can be oxidized to form different products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert Trifluralin D14 into its corresponding amine derivatives.

    Substitution: Substitution reactions can occur at the nitro groups or the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Trifluralin D14 is used in various scientific research applications, including:

    Chemistry: It is used as a tracer in studies involving the environmental fate and transport of herbicides.

    Biology: Researchers use Trifluralin D14 to study the metabolism and degradation pathways of herbicides in plants and soil.

    Medicine: Although not directly used in medicine, Trifluralin D14 can be employed in studies related to the toxicology and safety assessment of herbicides.

    Industry: It is used in the development and testing of new herbicidal formulations and in the study of herbicide resistance in weeds.

Mechanism of Action

Trifluralin D14 exerts its herbicidal effects by inhibiting cell mitosis. It specifically targets the microtubules in plant cells, preventing the formation of the mitotic spindle, which is essential for cell division. This action leads to the disruption of cell division and ultimately the death of the plant. The molecular targets include tubulin proteins, which are critical components of the microtubule structure.

Comparison with Similar Compounds

    Pendimethalin: Another pre-emergence herbicide with a similar mode of action.

    Oryzalin: A dinitroaniline herbicide used for similar purposes.

    Prodiamine: A pre-emergence herbicide with a similar chemical structure and mode of action.

Uniqueness: Trifluralin D14 is unique due to its deuterated nature, which makes it particularly useful in research applications involving isotopic labeling. This allows for more precise tracking and analysis of the compound’s behavior in various environments compared to its non-deuterated counterparts.

Biological Activity

Trifluralin-D14, a deuterated derivative of the herbicide trifluralin, is primarily used for its herbicidal properties, targeting weed control in various agricultural settings. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicological profiles, and implications for environmental and human health.

Trifluralin belongs to the dinitroaniline class of herbicides, which exert their effects by disrupting microtubule formation in plant cells. This disruption leads to the inhibition of cell division and elongation, ultimately resulting in stunted growth and death of susceptible plants. The primary target for trifluralin is the α- and β-tubulin heterodimers that form microtubules. When trifluralin binds to these proteins, it prevents their polymerization into functional microtubules, causing mitotic arrest in treated plants .

Component Function Effect of this compound
α- and β-tubulinForm microtubulesInhibition of polymerization
MicrotubulesSupport cell structure and divisionDisruption leads to cell division arrest
Mitotic spindleOrganizes chromosomes during mitosisLoss causes abnormal cell division

Toxicological Profile

The safety profile of this compound has been assessed through various studies. In acute toxicity tests, it has shown a wide range of LD50 values depending on the route of exposure:

  • Oral (rat) : 1.320 - 6.690 mg/kg
  • Inhalation (mouse) : 3587 ppm (4 hours)
  • Dermal (rabbit) : > 2000 mg/kg

Notably, there is no evidence suggesting carcinogenicity in animal studies, and it is not classified as a mutagen in standard Ames tests . However, some studies have indicated positive results for sister chromatid exchange in vivo tests, suggesting potential genetic effects under certain conditions.

Table 2: Toxicological Data for this compound

Endpoint Value Test Subject
LD50 (oral)1.320 - 6.690 mg/kgRat
LC50 (inhalation)3587 ppm (4 hours)Mouse
LD50 (dermal)> 2000 mg/kgRabbit
CarcinogenicityNo evidence foundVarious species

Environmental Impact

This compound's persistence in soil and potential for runoff into aquatic systems raises concerns regarding its environmental impact. Studies have shown that while trifluralin can effectively control weeds, it may also affect non-target species such as aquatic organisms. The degradation products can be toxic to fish and other aquatic life forms .

Case Studies

  • Aquaculture Impact : A study conducted in the Mekong Delta highlighted that although the daily intake levels of trifluralin were below the acceptable daily intake (ADI), its usage has not been approved in the EU due to concerns over residue levels in aquatic products . This poses a significant barrier for local aquaculture exports.
  • Resistance Mechanisms : Research has documented cases where certain weed species have developed resistance to trifluralin through mutations in tubulin genes, leading to altered herbicide binding sites . This highlights the need for integrated weed management strategies that combine mechanical and chemical controls to mitigate resistance development.

Properties

IUPAC Name

N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDSQXJSNMTJDA-ZLKPZJALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Each of two samples of the treated 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene was reacted with di-n-propylamine, yielding N,N-di-n-propyl-2,6-dinitro-4-(trifluoromethyl)aniline. Each product was analyzed for N-nitroso-N,N-di-n-propylamine by each of three different analytical laboratories (twice, in the GC-TEA method). The results were as follows.
Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.